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Compound of Interest

Compound Name: fumarsaures Ammoniak

Cat. No.: B079078

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Ubersicht tiber die Synthese und die
umfassende Charakterisierung von Ammoniumfumarat. Das Dokument richtet sich an
Fachleute in der Forschung und Entwicklung und legt besonderen Wert auf detaillierte
experimentelle Protokolle, die quantitative Datenanalyse und die Visualisierung von Prozessen.

Synthese von Ammoniumfumarat

Die priméare Methode zur Herstellung von Ammoniumfumarat ist die Neutralisationsreaktion von
Fumarsaure mit einer Ammoniumquelle in einem wassrigen Medium.[1][2] Gangige
Reagenzien hierfur sind Ammoniumhydroxid, Ammoniumcarbonat oder
Ammoniumhydrogencarbonat.[1][2]

Experimentelles Protokoll zur Synthese

Dieses Protokoll beschreibt die Synthese von Diammoniumfumarat mittels Neutralisation von
Fumarsaure mit Ammoniumhydrogencarbonat in einer gesattigten wassrigen Losung.[3][4][5]

Materialien:

e Fumarsaure (CaHa0a4)
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e Ammoniumhydrogencarbonat (NHsHCO3)
o Destilliertes Wasser
Vorgehensweise:

o Herstellung einer gesattigten Salzldsung: Zunéchst wird eine gesattigte wassrige Losung
von Ammoniumfumarat hergestellt, indem Fumarsaure mit Ammoniumhydrogencarbonat bei
einer Temperatur von maximal 40 °C zur Reaktion gebracht wird.[3][4]

o Neutralisationsreaktion: In die gesattigte Salzlésung wird weiteres
Ammoniumhydrogencarbonat eingetragen. Anschlie3end wird Fumarsaure langsam und
unter Ruhren zudosiert. Die Temperatur der Reaktionsmischung sollte 40 °C nicht
Uberschreiten, um die thermische Zersetzung der Ammoniumreagenzien zu verhindern.[1][3]
Ein molares Verhaltnis von zwei Mol der Ammoniumquelle pro Mol Fumarsaure ist
erforderlich, wobei in industriellen Verfahren oft ein leichter Uberschuss von 4-5 % der
Ammoniumquelle verwendet wird, um die Reaktion zu vervollstandigen.[4]

 Kiristallisation: Nach vollstandiger Zugabe der Fumarsaure wird die Reaktion eine Stunde
lang bei 40 °C gehalten. Anschlie3end wird die Mischung auf eine Temperatur zwischen 15
°C und 18 °C abgekunhlt, um die Kristallisation des Produkts zu induzieren.[1][3][4]

e Isolierung und Trocknung: Der entstandene kristalline Niederschlag wird durch Filtration von
der Mutterlauge getrennt. Das Filtrat kann fiir nachfolgende Synthesen rezykliert werden.[3]
[5] Das isolierte Produkt wird bei einer Temperatur von nicht mehr als 70 °C getrocknet, bis
der Ammoniakgeruch verschwunden ist.[3][5]

Chemische Reaktionsgleichung: CaH404 + 2(NH4HCO3) — (NH4)2C4H204 + 2H20 + 2CO2[1]

Logischer Arbeitsablauf der Synthese

Abbildung 1: Schematischer Arbeitsablauf fir die Synthese von Ammoniumfumarat.

Charakterisierung von Ammoniumfumarat

Die strukturelle und physikochemische Charakterisierung von Ammoniumfumarat ist
entscheidend fur die Qualitatskontrolle und das Verstandnis seiner Eigenschaften. Die
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folgenden Abschnitte beschreiben die wichtigsten analytischen Methoden.

Kristallographische Charakterisierung mittels
Rontgendiffraktometrie (XRD)

Die Einkristall-Rontgendiffraktometrie erméglicht die definitive Bestimmung der Molekulstruktur
und Konformation im festen Zustand.[1]

Experimentelles Protokoll (Allgemein):

Ein geeigneter Einkristall von Ammoniumfumarat wird auf einem Goniometerkopf montiert.

Der Kristall wird einem monochromatischen Rdntgenstrahl ausgesetzt.

Die gebeugten Rontgenstrahlen werden von einem Detektor erfasst, wahrend der Kristall
rotiert wird.

Aus den Beugungsmustern werden die Elektronendichteverteilung und daraus die
Atompositionen in der Einheitszelle berechnet.

Quantitative Daten:

Parameter Wert Referenz
Kristallsystem Monoklin [6]
Raumgruppe P12l/cl [6]
a 3.733A [6]
b 8.009 A [6]
c 11.508 A [6]
B 92.46° [6]
z 2 [6]

Das Fumarat-Dianion ist zentrosymmetrisch, wobei sich das Inversionszentrum in der Mitte der
C=C-Doppelbindung befindet. Die Kristallstruktur wird durch ein ausgedehntes
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dreidimensionales Netzwerk von intermolekularen N-H---O-Wasserstoffbriickenbindungen
zwischen den Ammoniumkationen und den Carboxylat-Sauerstoffatomen stabilisiert.[1] Die
N---O-Abstande in diesen Wasserstoffbriickenbindungen liegen im Bereich von 2.790(1) A bis
2.903(1) A.[1]

Schwingungsspektroskopie: Fourier-Transform-
Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie wird zur Identifizierung der charakteristischen Schwingungsmoden der
funktionellen Gruppen in Ammoniumfumarat verwendet.[1]

Experimentelles Protokoll (Allgemein fur Feststoffe):

Eine kleine Menge Ammoniumfumarat wird mit Kaliumbromid (KBr) fein verrieben.

Das Gemisch wird zu einer duinnen, transparenten Tablette gepresst.

Die KBr-Tablette wird in den Strahlengang eines FTIR-Spektrometers platziert.

Das Spektrum wird typischerweise im Bereich von 4000-400 cm~* aufgenommen.

Quantitative Daten:

Wellenzahl (cm—?) Schwingungsart Funktionelle Gruppe

~ 3200-3100 N-H Streckschwingung Ammonium-Kation (NHa*)
Antisymmetrische

~ 1580 ] Carboxylat-Gruppe (COO")
Streckschwingung
Symmetrische

~ 1430 Carboxylat-Gruppe (COO")

Streckschwingung

Die Spektren werden von den Schwingungen des Ammonium-Kations (NHa*) und des
Fumarat-Dianions (-OOC-CH=CH-COO~) dominiert.[1]

Kernspinresonanz (NMR)-Spektroskopie
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Die Festkorper-NMR-Spektroskopie, insbesondere unter Verwendung von *3C-markierten
Isotopologen, dient als leistungsstarkes Werkzeug zur Untersuchung der lokalen
elektronischen Umgebung und der molekularen Geometrie.[1]

Experimentelles Protokoll (Allgemein fur Festkérper-NMR):
e Eine Probe des 3C-markierten Ammoniumfumarats wird in einen Rotor gepackt.

o Der Rotor wird mit hoher Geschwindigkeit in einem starken Magnetfeld gedreht (Magic Angle
Spinning, MAS).

o Spezifische Pulssequenzen werden angewendet, um die chemische
Verschiebungsanisotropie (CSA)-Tensoren zu untersuchen.[1]

Quantitative Daten (Festkorper-NMR):

o Bei 3C-markiertem Diammonium-[1,4-13Cz]fumarat wurde der internukleare Abstand
zwischen den beiden 3C-Kernen mittels Rontgendiffraktion zu 387,8 pm bestimmt.[1]

e Der bekannte H-C-C-H-Torsionswinkel von 180° in Diammonium-[2,3-13Cz]fumarat macht es
zu einem exzellenten Standard zur Uberpriifung der Genauigkeit von Pulssequenzen.[1]

Erwartete chemische Verschiebungen (*H- und 13C-NMR in Lésung, theoretisch): Obwohl keine
spezifischen experimentellen Daten fur gelostes Ammoniumfumarat in den durchgeftihrten
Suchen gefunden wurden, kénnen basierend auf den funktionellen Gruppen typische Bereiche
erwartet werden:

* 'H-NMR: Die Protonen der Ammonium-lonen (NHa4*) wirden wahrscheinlich als breites
Singulett erscheinen, dessen chemische Verschiebung stark von der Konzentration und dem
Lésungsmittel abhangt. Die vinylischen Protonen (-CH=CH-) des Fumarat-Anions werden als
Singulett im Bereich von 6,5-7,0 ppm erwartet, da sie chemisch &quivalent sind.

o 1BC-NMR: Es werden zwei Signale erwartet. Eines fur die Carboxylat-Kohlenstoffe (COO™)
im Bereich von 165-185 ppm und eines fur die vinylischen Kohlenstoffe (-CH=CH-) im
Bereich von 120-140 ppm.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b079078
https://www.benchchem.com/product/b079078
https://www.benchchem.com/product/b079078
https://www.benchchem.com/product/b079078
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Thermische Analyse: Thermogravimetrische Analyse
(TGA) und Dynamische Differenzkalorimetrie (DSC)

Die thermische Analyse gibt Aufschluss Uber die thermische Stabilitdt und Phasenibergange
von Ammoniumfumarat.

Experimentelles Protokoll (Allgemein fur TGA/DSC):

» Eine kleine, genau abgewogene Menge der Probe (typischerweise 5-10 mg) wird in einen
Tiegel aus Aluminium oder Platin gegeben.

o Der Tiegel wird in den Ofen des TGA/DSC-Gerats gestellt.

e Die Probe wird einem kontrollierten Temperaturprogramm unterworfen (z. B. Aufheizen mit
einer konstanten Rate von 10 K/min) in einer definierten Atmosphére (z. B. Stickstoff).[7]

e Die TGA misst die Massenanderung der Probe als Funktion der Temperatur, wahrend die
DSC den Warmefluss in die oder aus der Probe im Vergleich zu einer Referenz misst.

Quantitative Daten und Beobachtungen:

o TGA: Ammoniumfumarat ist thermisch stabil, wobei einige Quellen angeben, dass es
Schmelzpunkte von tber 200 °C aufweist, was durch thermogravimetrische Analyse
bestétigt wurde.[2] Die Zersetzung wirde voraussichtlich durch den Verlust von Ammoniak
und die anschlieRende Zersetzung der Fumarséure erfolgen.

e DSC: Ein endothermer Peak im DSC-Thermogramm wirde den Schmelzpunkt anzeigen.
Exotherme Ereignisse kdnnten auf eine Zersetzung oder eine polymorphe Umwandlung
hinweisen.

Workflow der Charakterisierung

Abbildung 2: Workflow fur die Charakterisierung von Ammoniumfumarat.

Zusammenfassung

Dieser Leitfaden hat die wesentlichen Aspekte der Synthese und Charakterisierung von
Ammoniumfumarat detailliert beschrieben. Die vorgestellten Protokolle und quantitativen Daten
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bieten eine solide Grundlage flr Forscher und Entwickler, die mit dieser Verbindung arbeiten.
Die Synthese durch Neutralisation ist ein effizientes Verfahren, und eine Kombination aus XRD,
FTIR, NMR und thermischer Analyse ermdglicht eine umfassende Charakterisierung der
strukturellen und physikochemischen Eigenschaften des Produkts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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